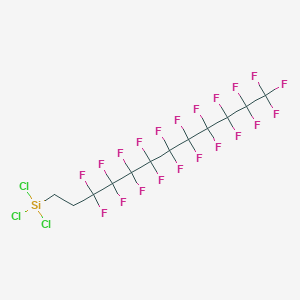

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Description

Properties

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVZJADECZZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl3F21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382352 | |

| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102488-49-3 | |

| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H,1H,2H,2H-Perfluorododecyltrichlorosilane chemical structure and properties

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Structure, Properties, and Application in Self-Assembled Monolayers

Introduction

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS) is a fluorinated organosilane compound of significant interest in the fields of materials science, nanotechnology, and surface engineering. Its unique molecular structure, featuring a long perfluorinated tail and a reactive trichlorosilyl headgroup, enables the formation of robust, low-energy surfaces through the process of self-assembly.[1][2] These self-assembled monolayers (SAMs) exhibit exceptional hydrophobicity, oleophobicity, and lubricity, making them highly valuable for a range of applications, from anti-stiction coatings in microelectromechanical systems (MEMS) to surface modification in biomedical devices and advanced materials.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the practical application of FDDTS in the formation of high-performance self-assembled monolayers.

Chemical Structure and Physicochemical Properties

The molecular structure of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane consists of a dodecyl (12-carbon) chain where the terminal ten carbons are fully fluorinated, connected via an ethyl spacer to a trichlorosilyl headgroup. This amphiphilic architecture is the key to its surface-active properties. The trichlorosilyl group is highly reactive towards hydroxylated surfaces, while the perfluorinated tail is responsible for the low surface energy of the resulting monolayer.[1][4]

A summary of the key physicochemical properties of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane is presented in the table below:

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₃F₂₁Si[5] |

| Linear Formula | CF₃(CF₂)₉CH₂CH₂SiCl₃ |

| Molecular Weight | 681.57 g/mol |

| CAS Number | 102488-49-3 |

| Appearance | Solid[5] |

| Melting Point | 50-55 °C[5] |

| Solubility | Miscible with tetrahydrofuran, tetrhydropyran, toluene and other organic solvents.[3][6] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[7] |

Mechanism of Self-Assembled Monolayer Formation

The formation of a dense, covalently bound FDDTS monolayer on a hydroxylated surface (e.g., silicon wafers with a native oxide layer, glass, or other metal oxides) is a two-step process involving hydrolysis and condensation.

-

Hydrolysis: The trichlorosilyl headgroup of the FDDTS molecule readily reacts with trace amounts of water present on the substrate surface or in the deposition solvent to form a more reactive silanetriol intermediate (R-Si(OH)₃). This reaction releases hydrochloric acid (HCl) as a byproduct.[8][9]

-

Condensation: The newly formed silanetriol molecules then condense with the hydroxyl groups (-OH) on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si).[2] Adjacent silanetriol molecules also undergo condensation with each other, creating a cross-linked, two-dimensional network that enhances the stability and durability of the monolayer.

The following diagram illustrates the mechanism of FDDTS self-assembly on a hydroxylated substrate:

Caption: Mechanism of FDDTS SAM formation.

Experimental Protocol for FDDTS SAM Deposition (Liquid Phase)

This protocol details a standard procedure for the deposition of a 1H,1H,2H,2H-Perfluorododecyltrichlorosilane self-assembled monolayer on a silicon wafer with a native oxide layer.

Materials:

-

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS)

-

Anhydrous toluene (or other suitable anhydrous organic solvent)

-

Silicon wafers

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized water

-

Nitrogen gas (high purity)

-

Glass vials and petri dishes

Equipment:

-

Ultrasonic bath

-

Spin coater or dip coater

-

Hot plate or oven

-

Glove box or desiccator (optional, but recommended)

Workflow Diagram:

Caption: Workflow for FDDTS SAM deposition.

Step-by-Step Procedure:

-

Substrate Cleaning:

-

Sonciate the silicon wafers in acetone for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Sonciate in isopropanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Rationale: This removes organic contaminants from the wafer surface.

-

-

Surface Activation (Piranha Clean - Optional but Recommended):

-

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned wafers in a freshly prepared Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-15 minutes.

-

Rinse extensively with deionized water.

-

Rationale: Piranha cleaning removes any remaining organic residues and, more importantly, hydroxylates the silicon surface, creating a high density of -OH groups essential for a dense and well-ordered SAM.

-

-

Drying:

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

Place the wafers on a hotplate at 110 °C for 10 minutes to remove any adsorbed water.

-

Rationale: A dry, pristine surface is crucial for uniform monolayer formation.

-

-

Solution Preparation:

-

Inside a glove box or a desiccator to minimize exposure to atmospheric moisture, prepare a 1-5 mM solution of FDDTS in an anhydrous solvent such as toluene.

-

Rationale: Anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the FDDTS in solution, which would lead to a disordered and poorly adhered film.

-

-

SAM Deposition (Dip Coating):

-

Immerse the cleaned and dried silicon wafers into the FDDTS solution.

-

Leave the wafers immersed for 1-2 hours at room temperature.

-

Rationale: This allows sufficient time for the FDDTS molecules to diffuse to the surface, hydrolyze, and form covalent bonds with the substrate.

-

-

Rinsing:

-

Remove the wafers from the deposition solution.

-

Rinse thoroughly with fresh anhydrous toluene (or the deposition solvent) to remove any physisorbed (non-covalently bonded) molecules.

-

Rinse with isopropanol.

-

Dry under a stream of nitrogen gas.

-

Rationale: Rinsing is essential to ensure that only a monolayer of covalently attached molecules remains.

-

-

Curing:

-

Bake the coated wafers on a hotplate or in an oven at 120 °C for 1 hour.

-

Rationale: The curing step promotes further cross-linking between adjacent silane molecules within the monolayer, enhancing its mechanical stability and durability.

-

Characterization of FDDTS Self-Assembled Monolayers

The quality and properties of the deposited FDDTS SAM can be assessed using various surface-sensitive analytical techniques:

-

Contact Angle Goniometry: The static water contact angle is a simple yet powerful method to confirm the hydrophobicity of the surface. A successful FDDTS monolayer will exhibit a high water contact angle, typically >110 degrees, indicating a low-energy, water-repellent surface.[10]

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of fluorine, carbon, silicon, and oxygen. High-resolution scans of the C 1s and F 1s peaks can verify the chemical integrity of the perfluorinated chains.[11]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to identify any defects or aggregates.

Applications of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane SAMs

The unique properties of FDDTS monolayers have led to their use in a variety of high-performance applications:

-

Microelectromechanical Systems (MEMS): FDDTS coatings are widely used as anti-stiction layers on the moving components of MEMS devices.[1][3] The low surface energy and lubricity of the monolayer prevent the microscopic parts from adhering to each other, thereby improving device reliability and lifetime.

-

Nanoimprint Lithography (NIL): In NIL, FDDTS is applied as an anti-adhesion coating on the surface of the mold or stamp.[1] This facilitates the clean release of the stamp from the imprinted polymer, which is critical for high-fidelity pattern transfer.

-

Hydrophobic and Oleophobic Surfaces: FDDTS SAMs create highly water- and oil-repellent surfaces.[4] This property is exploited in applications such as self-cleaning coatings, anti-fouling surfaces for marine applications, and in the creation of microfluidic devices.[10]

-

Biomedical Applications: The bio-inertness of perfluorinated surfaces makes FDDTS SAMs promising for modifying the surface of biomedical implants and devices to reduce protein adsorption and improve biocompatibility.

Conclusion

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a versatile and powerful molecule for the creation of high-performance, low-energy surfaces. Through a well-controlled self-assembly process, it forms robust and durable monolayers with exceptional hydrophobic, oleophobic, and anti-adhesive properties. The detailed understanding of its chemical structure, properties, and deposition protocols provided in this guide serves as a valuable resource for researchers and scientists seeking to harness the potential of FDDTS in a wide range of advanced technological applications.

References

-

Global Safe Handling of Chlorosilanes. (2017, October 2). Retrieved January 12, 2026, from [Link]

-

1H,1H,2H,2H-Perfluorododecyltrichlorosilane, 97%. (n.d.). Scientific Laboratory Supplies. Retrieved January 12, 2026, from [Link]

-

1h,1h,2h,2h-Perfluorodecyltrichlorosilane. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Trichlorosilane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Hydrolysis of chlorosilanes. (n.d.). Google Patents.

-

Perfluorodecyltrichlorosilane. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Nanotribological characterization of perfluoroalkylphosphonate self-assembled monolayers deposited on aluminum-coated silicon substrates. (2006, April 7). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 2. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 3. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 4. CAS 78560-44-8: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane [cymitquimica.com]

- 5. 1H,1H,2H,2H-全氟十二烷基三氯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane CAS#: 78560-44-8 [m.chemicalbook.com]

- 8. globalsilicones.org [globalsilicones.org]

- 9. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (PFDTS), a critical organosilane compound utilized in the development of advanced materials and surface modifications. Addressed to researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and essential safety considerations. The synthesis primarily proceeds via a platinum-catalyzed hydrosilylation reaction, a powerful and versatile method for the formation of silicon-carbon bonds. Subsequent purification to a high degree of purity is achieved through vacuum distillation. This guide emphasizes the causality behind experimental choices and provides a framework for the successful and safe laboratory-scale production of PFDTS.

Introduction: The Significance of Perfluorododecyltrichlorosilane

1H,1H,2H,2H-Perfluorododecyltrichlorosilane, with the chemical formula C₁₂H₄Cl₃F₂₁Si, is a fluorinated organosilane of significant interest in materials science and surface chemistry.[1] Its unique molecular architecture, featuring a long perfluorinated tail and a reactive trichlorosilyl headgroup, imparts exceptional properties to surfaces. The perfluoroalkyl chain is responsible for the compound's low surface energy, leading to superhydrophobic and oleophobic characteristics, while the trichlorosilyl group allows for the covalent attachment to hydroxyl-terminated surfaces such as glass, silicon wafers, and metal oxides.[2]

These properties make PFDTS a key component in a variety of applications, including the creation of anti-fouling and self-cleaning surfaces, modification of microelectromechanical systems (MEMS), and as a surface modifier in biomedical devices and drug delivery systems.[1][3] The ability to form stable, self-assembled monolayers (SAMs) allows for precise control over surface properties at the molecular level.

This guide will provide a detailed exploration of the synthesis of PFDTS through the platinum-catalyzed hydrosilylation of 1H,1H,2H-perfluoro-1-dodecene with trichlorosilane, followed by a robust purification protocol using vacuum distillation. Furthermore, comprehensive characterization techniques and critical safety and handling procedures will be discussed.

Synthesis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane: A Mechanistic Approach

The primary route for the synthesis of PFDTS is the hydrosilylation of 1H,1H,2H-perfluoro-1-dodecene with trichlorosilane (HSiCl₃). This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the alkene. The reaction is most efficiently carried out in the presence of a platinum catalyst.

The Hydrosilylation Reaction: Mechanism and Rationale

The platinum-catalyzed hydrosilylation of alkenes is a well-established and powerful method for the formation of silicon-carbon bonds. The most widely accepted mechanism for this reaction is the Chalk-Harrod mechanism, which proceeds through a series of oxidative addition, coordination, insertion, and reductive elimination steps.

The Catalytic Cycle:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of trichlorosilane to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The alkene, 1H,1H,2H-perfluoro-1-dodecene, then coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is typically regioselective, with the silicon atom adding to the terminal carbon of the alkene (anti-Markovnikov addition) to minimize steric hindrance.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane, regenerating the platinum(0) catalyst, which can then enter another catalytic cycle.

Caption: The Chalk-Harrod mechanism for the platinum-catalyzed hydrosilylation of 1H,1H,2H-perfluoro-1-dodecene.

The choice of a platinum catalyst, such as Karstedt's catalyst or Speier's catalyst, is crucial for achieving high yields and selectivity. These catalysts are highly active, allowing for low catalyst loadings.

Experimental Protocol: Synthesis of PFDTS

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane.

Reagents and Equipment

| Reagent/Equipment | Specifications | Supplier (Example) |

| 1H,1H,2H-perfluoro-1-dodecene | ≥97% purity | Major chemical suppliers |

| Trichlorosilane | ≥99% purity | Major chemical suppliers |

| Karstedt's catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution | Major chemical suppliers |

| Anhydrous Toluene | Dry, ACS grade | Major chemical suppliers |

| Round-bottom flask | Three-necked, 250 mL | Standard laboratory glassware |

| Reflux condenser | With drying tube | Standard laboratory glassware |

| Addition funnel | Pressure-equalizing | Standard laboratory glassware |

| Magnetic stirrer/hotplate | Standard laboratory equipment | |

| Inert gas supply | Nitrogen or Argon | Standard laboratory setup |

| Schlenk line | For inert atmosphere techniques | Standard laboratory equipment |

Step-by-Step Synthesis Procedure

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (CAS 78560-44-8)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, CAS number 78560-44-8. This fluoroalkylsilane is a pivotal compound in surface science and materials engineering, primarily utilized for the formation of self-assembled monolayers (SAMs) that impart hydrophobic and oleophobic properties to various substrates. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical data and practical insights.

Introduction and Chemical Identity

1H,1H,2H,2H-Perfluorodecyltrichlorosilane, also known by synonyms such as FDTS and Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane, is a halogenated organosilane compound.[1][2] Its unique molecular architecture, featuring a long perfluorinated tail and a reactive trichlorosilyl headgroup, enables the formation of highly ordered, low-surface-energy coatings.[3] These properties make it an indispensable tool for surface modification in fields ranging from microelectronics to biomedical devices.[1][4]

The molecule's primary identifier is its Chemical Abstracts Service (CAS) Registry Number: 78560-44-8.[5][6] Its molecular formula is C10H4Cl3F17Si.[1][7]

Molecular Structure

The structure of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is fundamental to its function. The trichlorosilyl group provides a reactive anchor to hydroxylated surfaces, while the perfluorodecyl chain creates a dense, low-energy interface.

Caption: Chemical structure of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane.

Physicochemical Data

A summary of the key physicochemical properties of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is presented below. This data is critical for understanding its behavior in various experimental and application contexts.

| Property | Value | Source(s) |

| Molecular Weight | 581.56 g/mol | [1][7][8] |

| Appearance | Colorless to straw-colored liquid | [9] |

| Odor | Odor of hydrogen chloride | [9] |

| Melting Point | 10-11 °C | [1][10] |

| Boiling Point | 216-224 °C | [1][7][8] |

| Density | 1.7 g/mL | [1][9] |

| Refractive Index | 1.349 | [1] |

| Flash Point | >110 °C | [1][9] |

| Solubility | Miscible with tetrahydrofuran, toluene, and other organic solvents. Reacts rapidly with water and protic solvents. | [1] |

| Stability | Stable under dry, inert conditions. Moisture sensitive. | [1][3][11] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture. | [1] |

Core Application: Self-Assembled Monolayer (SAM) Formation

The primary application of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is in the creation of self-assembled monolayers (SAMs). These ultra-thin films are formed by the covalent bonding of the silane to a hydroxyl-terminated surface, such as silicon oxide, glass, or ceramic materials.[1][3] The resulting perfluorinated surface exhibits exceptional hydrophobicity and oleophobicity, significantly reducing surface energy and adhesion.[3][4] This makes it invaluable for applications in microelectromechanical systems (MEMS), nanoimprint lithography, and as an anti-fouling coating.[1]

Mechanism of SAM Formation

The formation of a durable and ordered monolayer is a multi-step process that relies on the controlled hydrolysis and condensation of the trichlorosilyl headgroup.

-

Surface Hydroxylation: The substrate must present a sufficient density of hydroxyl (-OH) groups. This is often achieved by pre-treatment with an oxygen plasma or piranha solution.

-

Hydrolysis: In the presence of trace surface water, the trichlorosilyl groups of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane hydrolyze to form reactive silanetriols (-Si(OH)₃).

-

Condensation and Covalent Bonding: The silanetriols then condense with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds.

-

Cross-linking: Adjacent silanetriol molecules can also condense with each other, creating a cross-linked, two-dimensional network that enhances the stability of the monolayer.

Caption: Workflow of self-assembled monolayer formation.

Experimental Protocol: SAM Deposition via Vapor Phase

Vapor phase deposition is a common method for creating high-quality SAMs of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane.

-

Substrate Preparation:

-

Clean the substrate (e.g., silicon wafer) by sonication in acetone, followed by isopropanol.

-

Dry the substrate with a stream of nitrogen gas.

-

Activate the surface by exposing it to an oxygen plasma for 2-5 minutes to generate a high density of hydroxyl groups.

-

-

Deposition Setup:

-

Place the cleaned, activated substrate in a vacuum desiccator.

-

In a separate small container (e.g., a glass vial), place a few drops of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane.

-

Place the container with the silane inside the desiccator, ensuring it is not in direct contact with the substrate.

-

-

Deposition Process:

-

Evacuate the desiccator to a pressure of approximately 100-200 mTorr.

-

Allow the deposition to proceed for 2-4 hours at room temperature. The low pressure facilitates the vaporization of the silane and its uniform deposition onto the substrate.

-

-

Post-Deposition Treatment:

-

Vent the desiccator with dry nitrogen.

-

Remove the coated substrate and rinse it with anhydrous toluene or another suitable organic solvent to remove any physisorbed molecules.

-

Cure the coated substrate in an oven at 100-120 °C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

-

Safety, Handling, and Toxicology

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is classified as causing severe skin burns and serious eye damage.[10][11][12] Upon contact with moisture, it rapidly hydrolyzes to release hydrochloric acid (HCl), which is corrosive and can cause respiratory irritation.[3]

-

Handling: Always handle this chemical in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[14] Keep away from moisture, strong bases, and oxidizing agents.[10][11]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[13][15]

-

Toxicology: The toxicological properties have not been fully investigated.[12] However, ingestion can cause severe damage to the digestive tract.[12][15] There is no data available on its carcinogenicity or reproductive toxicity.[15] As a perfluorinated compound, concerns about environmental persistence may apply.[10][14]

Synthesis Overview

A known synthetic route to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane involves the hydrosilylation of 1H,1H,2H-perfluoro-1-decene with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst, such as dihydrogen hexachloroplatinate.[16] The reaction is typically carried out at an elevated temperature.[16]

Conclusion

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a highly versatile and effective surface modifying agent. Its ability to form robust, low-energy self-assembled monolayers makes it a critical component in various advanced technologies. A thorough understanding of its physicochemical properties and strict adherence to safety protocols are essential for its successful and safe application in research and development.

References

-

ABCR GmbH & Co. KG. (n.d.). AB111155 | CAS 78560-44-8. Retrieved from [Link]

-

Alfa Aesar. (2016, September 7). Safety Data Sheet: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

Changfu Chemical. (n.d.). 1H 1H 2H 2H Perfluorodecyltrichlorosilane, CAS 78560 44 8. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1h,1h,2h,2h-Perfluorodecyltrichlorosilane (CAS 78560-44-8). Retrieved from [Link]

-

Gelest, Inc. (2014, November 21). (HEPTADECAFLUORO-1,1,2,2- TETRAHYDRODECYL)TRICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

Grokipedia. (n.d.). Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

NIST. (n.d.). 1h,1h,2h,2h-Perfluorodecyltrichlorosilane. In NIST Chemistry WebBook. Retrieved from [Link]

-

SGS-CSTC Standards Technical Services (Qingdao) Co., Ltd. (2025, April 2). Test Report. Retrieved from [Link]

-

SGS-CSTC Standards Technical Services (Shanghai) Co., Ltd. (2025, May 9). Test Report. Retrieved from [Link]

Sources

- 1. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 78560-44-8: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane [cymitquimica.com]

- 4. 1H 1H 2H 2H Perfluorodecyltrichlorosilane, CAS 78560 44 8 | Changfu Chemical [cfsilicones.com]

- 5. 1h,1h,2h,2h-Perfluorodecyltrichlorosilane [webbook.nist.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane | 78560-44-8 | FT62911 [biosynth.com]

- 8. AB111155 | CAS 78560-44-8 – abcr Gute Chemie [abcr.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. gelest.com [gelest.com]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Properties, Applications, and Protocol for Use

This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS), a fluorinated organosilane compound with significant applications in surface modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of FDDTS, its synthesis, mechanisms of action, and detailed protocols for its application.

Introduction: Understanding the Significance of Perfluorododecyltrichlorosilane

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a long-chain organosilane notable for its ability to form self-assembled monolayers (SAMs) on various substrates. The molecule's unique structure, featuring a lengthy perfluorinated tail and a reactive trichlorosilyl headgroup, imparts exceptional hydrophobic and oleophobic properties to surfaces. This makes it a valuable tool in fields requiring precise control over surface energy and wettability, from microelectronics to advanced materials and potentially in specialized applications within drug delivery and biomedical devices.

Core Molecular and Physical Properties

A precise understanding of the molecular and physical characteristics of FDDTS is fundamental to its effective application.

| Property | Value |

| Chemical Formula | C12H4Cl3F21Si |

| Molecular Weight | 681.57 g/mol [1] |

| CAS Number | 102488-49-3[1] |

| Appearance | Solid[1] |

| Melting Point | 50-55 °C[1] |

| Synonyms | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyltrichlorosilane, FTCS |

Synthesis and Mechanism of Action

Synthesis Pathway

The synthesis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane typically involves the hydrosilylation of a corresponding perfluorinated alkene, such as 1H,1H,2H-perfluoro-1-dodecene, with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst. This reaction attaches the trichlorosilyl group to the alkyl chain.

A related synthesis for the C10 analogue, 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, proceeds from 1H,1H,2H-Perfluoro-1-decene.[2] The underlying principle for the C12 compound follows a similar chemical logic.

Caption: Synthesis of FDDTS via Hydrosilylation.

Mechanism of Surface Modification

The efficacy of FDDTS in surface modification stems from the reactivity of its trichlorosilyl headgroup. This group readily reacts with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silicon wafers, and ceramics.[3] This reaction forms strong, covalent silicon-oxygen bonds, anchoring the FDDTS molecule to the substrate. The long perfluorinated tails then orient themselves away from the surface, creating a dense, low-energy monolayer that repels water and oils.

Caption: FDDTS Self-Assembled Monolayer Formation.

Applications in Research and Development

The primary application of FDDTS is in the creation of hydrophobic and oleophobic surfaces. This property is leveraged in various high-technology fields:

-

Microelectronics and MEMS: In Micro-Electro-Mechanical Systems (MEMS), FDDTS coatings reduce the surface energy and prevent the sticking of moving microparts.[3][4]

-

Nanoimprint Lithography: It is used to coat stamps in nanoimprint lithography, facilitating the release of the mold from the imprinted material.[3][4][5]

-

Water Treatment: FDDTS can be incorporated into polymer membranes, such as polyvinylidene fluoride (PVDF) with titanium oxide (TiO₂), for applications in membrane distillation and anti-fouling water treatment.[6]

-

Biochemical Research: As a halogenated compound, it finds use in various biochemical research applications requiring surface modification.[7]

While direct applications in drug formulation are not prevalent, the surface modification properties of FDDTS are relevant to drug development in areas such as:

-

Biomedical Devices: Coating of biomedical devices to reduce biofouling.

-

Microfluidics: Modifying the surface of microfluidic channels to control fluid flow and prevent protein adsorption.

-

Drug Delivery Systems: Potentially in the surface modification of nanoparticles or other drug carriers to alter their interaction with biological environments.

Experimental Protocol: Surface Modification via Vapor Deposition

This protocol outlines a standard procedure for the deposition of an FDDTS self-assembled monolayer on a silicon wafer.

Materials:

-

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS)

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized water

-

Anhydrous toluene

-

Nitrogen gas

-

Vacuum desiccator

-

Heated vacuum oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the silicon wafers in a piranha solution for 15 minutes to clean organic residues and generate surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafers thoroughly with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Vapor Deposition:

-

Place the cleaned and dried wafers in a vacuum desiccator.

-

In a small, open vial, place a few drops of FDDTS inside the desiccator, ensuring the vial is not in direct contact with the wafers.

-

Evacuate the desiccator to a pressure of approximately 1-10 Torr.

-

Allow the deposition to proceed for 2-4 hours at room temperature. For a more robust monolayer, the process can be carried out in a heated vacuum oven at 50-70°C.

-

-

Post-Deposition Treatment:

-

Vent the desiccator with nitrogen gas.

-

Remove the coated wafers and rinse them with anhydrous toluene to remove any physisorbed FDDTS molecules.

-

Dry the wafers under a stream of nitrogen.

-

Cure the wafers in an oven at 100-120°C for 1 hour to promote cross-linking of the monolayer.

-

Caption: FDDTS Vapor Deposition Workflow.

Safety and Handling

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[8][9][10] Reacts with water and moisture to produce hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (Viton or similar synthetic rubbers are recommended), and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][11] Avoid contact with skin, eyes, and inhalation of vapors.[11] Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9]

-

Spills: In case of a spill, clear the area and contain the spill with sand, earth, or other inert material.[9][11] Neutralize residue with a suitable agent.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. [8][10][11]

Conclusion

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a highly effective reagent for creating low-energy, hydrophobic, and oleophobic surfaces. Its ability to form robust, self-assembled monolayers through covalent bonding makes it an indispensable tool in various areas of scientific research and technology development. For professionals in drug development and related fields, a thorough understanding of its properties and handling is crucial for leveraging its potential in applications ranging from biomedical device coatings to advanced microfluidic systems.

References

-

Alfa Aesar. (2011, June 4). Material Safety Data Sheet: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

Nanoscale Research Facility. (2016, September 7). Safety Data Sheet: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

Jessica Chemicals. (n.d.). 1H,1H,2H,2H-perfluorodecyltrichlorosilane CAS NO 78560-44-8. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H,2H,2H-Perfluorodecyltriethoxysilane. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 1H,1H,2H,2H-Perfluorododecyltrichlorosilane, 97%. Retrieved from [Link]

-

Changfu Chemical. (n.d.). 1H 1H 2H 2H Perfluorodecyltrichlorosilane, CAS 78560 44 8. Retrieved from [Link]

-

NIST. (n.d.). 1h,1h,2h,2h-Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. Retrieved from [Link]

Sources

- 1. 1H,1H,2H,2H-Perfluorododecyltrichlorosilane 97 102488-49-3 [sigmaaldrich.com]

- 2. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane synthesis - chemicalbook [chemicalbook.com]

- 3. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 4. chinacouplingagents.com [chinacouplingagents.com]

- 5. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Spectral analysis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (NMR, IR, Mass Spec)

Abstract

This technical guide provides an in-depth spectral analysis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS), a fluorinated organosilane critical for the formation of low surface energy coatings and self-assembled monolayers (SAMs). Aimed at researchers and professionals in materials science and drug development, this document synthesizes predicted and known spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features, this guide serves as a practical reference for the characterization and quality control of this versatile compound.

Introduction: The Molecular Architecture of FDDTS

1H,1H,2H,2H-Perfluorododecyltrichlorosilane, with the linear formula CF₃(CF₂)₉CH₂CH₂SiCl₃, is a compound of significant interest in surface chemistry.[1] Its unique structure combines a long, hydrophobic and oleophobic perfluoroalkyl chain with a highly reactive trichlorosilyl head group. This architecture allows it to covalently bond to hydroxylated surfaces, creating robust, low-energy coatings with high contact angles.[2] Understanding the precise spectral signature of FDDTS is paramount for verifying its structure, assessing purity, and ensuring the quality of the resulting surface modifications.

This guide will deconstruct the expected spectral output from ¹H NMR, ¹⁹F NMR, FTIR, and MS, providing a foundational understanding of how each analytical technique interrogates a different part of the FDDTS molecule.

Molecular Structure and Key Analytical Regions

To fully appreciate the spectral data, it is essential to visualize the distinct chemical environments within the FDDTS molecule. The structure can be broken down into three key regions, each yielding a unique analytical signature.

Caption: Molecular structure of FDDTS highlighting the key analytical regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and fluorine framework of FDDTS. Due to the distinct nuclei present (¹H and ¹⁹F), two separate NMR experiments are essential for a complete characterization.

¹H NMR Spectroscopy: Probing the Alkyl Linker

The ¹H NMR spectrum of FDDTS is expected to be relatively simple, providing clear signals from the two methylene (-CH₂-) groups that link the perfluoroalkyl chain to the silicon atom.

Expertise & Causality: The chemical shifts of these protons are dictated by the electronegativity of their neighboring groups. The -CH₂- group adjacent to the electron-withdrawing perfluoroalkyl chain (labeled Hᵃ) will be deshielded and appear further downfield than a typical alkane proton. The -CH₂- group directly attached to the silicon (labeled Hᵇ) is also deshielded, though to a lesser extent. The coupling between these two non-equivalent methylene groups is expected to result in a complex multiplet pattern, likely a triplet of triplets, for each signal.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| CF₃(CF₂)₉CH₂ - (Hᵃ) | ~2.0 - 2.5 | Multiplet (tt) | Deshielded by the adjacent perfluoroalkyl chain. |

| -CH₂ SiCl₃ (Hᵇ) | ~1.0 - 1.5 | Multiplet (tt) | Deshielded by the silicon atom and chlorine atoms. |

Experimental Protocol: ¹H NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that can dissolve FDDTS without reacting with the trichlorosilyl group. Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices. Ensure the solvent is truly anhydrous to prevent hydrolysis of the sample.

-

Sample Preparation: In a dry NMR tube, dissolve 5-10 mg of FDDTS in approximately 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard proton pulse program is sufficient.

¹⁹F NMR Spectroscopy: Characterizing the Perfluoroalkyl Chain

¹⁹F NMR is indispensable for confirming the structure of the fluorinated portion of the molecule. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in high sensitivity and sharp signals.

Expertise & Causality: The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For a long-chain perfluoroalkyl group, a distinct pattern emerges. The terminal trifluoromethyl (CF₃) group has a characteristic chemical shift around -81 ppm. The methylene-adjacent difluoro group (-CH₂-CF₂ -) is significantly shifted due to the influence of the non-fluorinated group. The internal difluoro groups (-(CF₂)₈-) typically resonate in a narrow range between -122 and -126 ppm, often appearing as a broad, overlapping signal. The difluoro group adjacent to the terminal CF₃ group also has a distinct chemical shift.

Predicted ¹⁹F NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Rationale |

| CF₃ - | ~ -81 | Triplet | Terminal group, coupled to the adjacent CF₂. |

| -CH₂-CF₂ - | ~ -115 | Multiplet | Influenced by the adjacent CH₂ group. |

| -CF₂-CF₂ -CF₃ | ~ -122 | Multiplet | Adjacent to the terminal CF₃ group. |

| -(CF₂ )₇- | ~ -123 to -126 | Broad Multiplet | Internal chain groups with similar chemical environments. |

Experimental Protocol: ¹⁹F NMR Sample Preparation

The sample preparation is identical to that for ¹H NMR. The same NMR tube can be used. The spectrometer is simply tuned to the fluorine frequency, and a fluorine-specific pulse program is utilized. A common reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule's functional groups. For FDDTS, this technique is excellent for confirming the presence of the key structural components: the alkyl chain, the extensive C-F bonds, and the Si-Cl bonds.

Expertise & Causality: The high electronegativity and mass of fluorine atoms lead to very strong, characteristic absorption bands for C-F stretching in the fingerprint region of the spectrum. The Si-Cl bond also has a distinct vibrational frequency. The C-H stretches of the ethyl linker will be present but may be of lower intensity compared to the powerful C-F signals. If the sample has been exposed to moisture, the presence of Si-OH (silanol) and Si-O-Si (siloxane) bands will be evident, indicating hydrolysis.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |

| 2950 - 2850 | C-H stretch | Weak-Medium | Confirms the presence of the -CH₂CH₂- linker. |

| 1300 - 1100 | C-F stretch | Very Strong | A broad, intense band characteristic of perfluoroalkyl chains.[5] |

| ~800 | Si-Cl stretch | Strong | Indicates the presence of the trichlorosilyl head group. |

| ~900 (if present) | Si-OH stretch | Medium | Indicates partial hydrolysis of the Si-Cl bonds. |

| ~1050 (if present) | Si-O-Si stretch | Strong | Indicates condensation of silanol groups to form siloxanes. |

Experimental Protocol: FTIR Sample Preparation (Thin Film)

-

Substrate: Use a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).

-

Deposition: In a moisture-free environment (e.g., a glove box), dissolve a small amount of FDDTS in a volatile, anhydrous solvent like hexane.

-

Application: Apply a drop of the solution to the salt plate and allow the solvent to evaporate completely. A thin, uniform film of FDDTS will remain.

-

Analysis: Immediately acquire the IR spectrum to minimize atmospheric moisture exposure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation.

Expertise & Causality: The molecular ion peak (M⁺) for FDDTS is expected to be observed, though its intensity may be low. The fragmentation of organosilanes is often complex. For FDDTS, key fragmentation pathways would include the loss of a chlorine atom (-Cl), cleavage at the Si-C bond, and fragmentation along the perfluoroalkyl chain. The fragmentation of perfluoroalkyl chains is known to be more complex than simple "unzipping," potentially involving fluorine migrations.[6][7] The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature for fragments containing the SiClₓ group.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Rationale |

| 680 (isotopic cluster) | [C₁₂H₄Cl₃F₂₁Si]⁺ | Molecular Ion (M⁺) |

| 645 (isotopic cluster) | [M - Cl]⁺ | Loss of a chlorine radical. |

| 133 (isotopic cluster) | [SiCl₃]⁺ | Cleavage of the Si-C bond. |

| 119 | [C₂F₅]⁺ | Fragmentation of the perfluoroalkyl chain. |

| 69 | [CF₃]⁺ | Alpha-cleavage leading to the terminal CF₃ cation. |

Experimental Protocol: MS Analysis

-

Ionization Method: Electron Ionization (EI) is a common choice for volatile compounds and will induce fragmentation, providing structural information. For a softer ionization to better observe the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be employed, though they are less standard for this type of molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal. The GC can separate the FDDTS from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of FDDTS (e.g., 100 ppm) in a volatile solvent like hexane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

Integrated Analytical Workflow

A robust characterization of FDDTS relies on the integration of these spectral techniques. Each method provides a piece of the puzzle, and together they confirm the identity, structure, and purity of the compound.

Sources

- 1. 1H,1H,2H,2H-パーフルオロドデシルトリクロロシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | Krackeler Scientific, Inc. [krackeler.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. well-labs.com [well-labs.com]

An In-Depth Technical Guide on the Solubility and Stability of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane in Organic Solvents

Introduction: The Critical Role of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane in Surface Modification

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS) is a fluorinated organosilane compound with the chemical formula C₁₀H₄Cl₃F₁₇Si. It is a key reagent in surface science and materials engineering, prized for its ability to form robust, low-energy self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces such as glass, silicon wafers, and ceramics. These SAMs impart a range of desirable properties, including hydrophobicity, oleophobicity, and anti-adhesive characteristics. Consequently, FDDTS finds extensive application in microelectronics, nanoimprint lithography, and as a coating for microelectromechanical systems (MEMS).

The successful and reproducible formation of high-quality FDDTS monolayers is critically dependent on the controlled delivery of the silane to the substrate surface. This is typically achieved by dissolving FDDTS in an appropriate organic solvent. However, the trichlorosilyl headgroup of FDDTS is highly reactive, particularly towards nucleophiles like water. This inherent reactivity presents significant challenges related to the solubility and stability of FDDTS in solution. This technical guide provides a comprehensive exploration of these challenges, offering insights into the selection of suitable solvents, the mechanisms of degradation, and robust methodologies for the preparation and characterization of FDDTS solutions.

Part 1: Solubility of FDDTS in Organic Solvents

The choice of solvent is paramount for the successful application of FDDTS. An ideal solvent should not only fully dissolve the silane to the desired concentration but also be inert towards the highly reactive trichlorosilyl group. Furthermore, the solvent's volatility and surface tension can influence the deposition process and the final quality of the SAM.

Qualitative and Quantitative Solubility

FDDTS is generally described as being miscible with a range of non-polar and moderately polar aprotic organic solvents. Technical datasheets and scientific literature consistently report its miscibility with solvents such as:

-

Tetrahydrofuran (THF)

-

Tetrahydropyran

-

Toluene

While the term "miscible" indicates that FDDTS can be mixed in all proportions without phase separation, for practical applications, understanding the quantitative solubility is often necessary. The following table summarizes the known solubility characteristics of FDDTS in various organic solvents. It is important to note that precise quantitative data in the form of g/100 mL or molarity is not widely published, likely due to the high reactivity of FDDTS which complicates traditional equilibrium solubility measurements.

| Organic Solvent | Solvent Type | Reported Solubility | Suitability for FDDTS Solutions |

| Toluene | Aromatic Hydrocarbon | Miscible | Highly Suitable: A common choice for FDDTS solutions. Its non-polar nature and relatively low volatility are advantageous for controlled deposition. |

| Tetrahydrofuran (THF) | Ether | Miscible | Suitable with Caution: While a good solvent, THF can contain peroxides and higher levels of dissolved water, which can initiate FDDTS degradation. Freshly distilled and dried THF is recommended. |

| Tetrahydropyran | Ether | Miscible | Suitable with Caution: Similar to THF, its ether linkage can stabilize the solution, but stringent control over water content is essential. |

| Hexane | Aliphatic Hydrocarbon | Likely Soluble | Potentially Suitable: Non-polar and inert. Can be a good choice, though solubility may be lower compared to aromatic or ether-based solvents. |

| Dichloromethane | Halogenated Hydrocarbon | Likely Soluble | Suitable with Caution: A good solvent, but its higher volatility can lead to concentration changes during handling and deposition. Must be rigorously dried. |

| Acetone | Ketone | Not Recommended | Unsuitable: The carbonyl group can potentially react with the trichlorosilyl headgroup. Also, acetone is often hygroscopic. |

| Alcohols (e.g., Ethanol, Methanol) | Protic | Reactive | Unsuitable: The hydroxyl groups will readily react with the Si-Cl bonds, leading to the formation of alkoxysilanes and rapid degradation of FDDTS. |

| Water | Protic | Reactive | Unsuitable: Reacts vigorously with FDDTS, leading to immediate hydrolysis and polymerization. |

Expert Insight: The causality behind solvent selection extends beyond simple dissolution. For SAM formation, the solvent's interaction with the substrate and the forming monolayer is also a key consideration. Aromatic solvents like toluene can engage in π-π stacking interactions, which may influence the packing density of the FDDTS molecules on the surface.

Experimental Protocol for Determining FDDTS Solubility

Given the moisture sensitivity of FDDTS, a carefully designed experimental protocol is required to determine its solubility in a new or uncharacterized solvent. This protocol is a self-validating system designed to minimize exposure to atmospheric moisture.

Objective: To determine the approximate solubility of FDDTS in a given anhydrous organic solvent at a specific temperature.

Materials:

-

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FDDTS)

-

Anhydrous organic solvent of interest (e.g., toluene, freshly distilled and dried)

-

Dry, screw-cap vials with PTFE-lined septa

-

Argon or Nitrogen gas supply with a drying tube

-

Microsyringes

-

Analytical balance (accurate to 0.1 mg)

-

Vortex mixer

-

Glove box or a dry, inert atmosphere environment (highly recommended)

Methodology:

-

Preparation of the Environment: All glassware and syringes must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite). If a glove box is not available, perform all manipulations under a positive pressure of dry inert gas.

-

Solvent Dispensing: In the inert atmosphere, dispense a precise volume (e.g., 2.00 mL) of the anhydrous organic solvent into a pre-weighed, dry vial. Seal the vial immediately with the PTFE-lined septum cap.

-

Initial FDDTS Addition: Using a microsyringe, carefully add a small, known volume of FDDTS to the solvent. Record the mass of the added FDDTS.

-

Dissolution and Observation: Vigorously vortex the vial for 1-2 minutes. Observe the solution against a dark background for any signs of undissolved material (e.g., cloudiness, precipitate, or an immiscible liquid phase).

-

Incremental Addition: If the FDDTS completely dissolves, continue to add small, known increments of FDDTS, vortexing and observing after each addition. Record the total mass of FDDTS added at each step.

-

Saturation Point Determination: The saturation point is reached when the addition of a new increment of FDDTS results in a persistent second phase (undissolved material) that does not disappear after prolonged vortexing (e.g., 5-10 minutes).

-

Calculation: Calculate the solubility as the total mass of FDDTS dissolved in the known volume of solvent just before the saturation point was reached. Express the solubility in g/100 mL or mol/L.

Caption: Workflow for Determining FDDTS Solubility.

Part 2: Stability of FDDTS in Organic Solvents

The stability of FDDTS in organic solvents is almost entirely dictated by its susceptibility to hydrolysis. The presence of even trace amounts of water can initiate a cascade of reactions that lead to the degradation of the silane and the formation of oligomeric and polymeric siloxanes.

The Mechanism of Hydrolysis

The hydrolysis of the trichlorosilyl headgroup of FDDTS is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic silicon atom. This process occurs in a stepwise manner, with each of the three chloro groups being sequentially replaced by a hydroxyl group.

The overall reaction can be summarized as:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Where R represents the 1H,1H,2H,2H-perfluorododecyl group.

The key stages of the hydrolysis and subsequent condensation are:

-

Initial Hydrolysis: The first Si-Cl bond is hydrolyzed to form a silanol, R-Si(OH)Cl₂. This is often the rate-limiting step.

-

Further Hydrolysis: The remaining Si-Cl bonds are subsequently hydrolyzed to form R-Si(OH)₂Cl and finally the trisilanol, R-Si(OH)₃.

-

Condensation: The highly reactive silanol groups can then undergo condensation reactions with each other, eliminating water and forming stable siloxane (Si-O-Si) bonds. This condensation can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.

Caption: Hydrolysis and Condensation Pathway of FDDTS.

Expert Insight: The hydrogen chloride (HCl) generated as a byproduct of hydrolysis can catalyze further hydrolysis and condensation reactions, leading to an autocatalytic degradation process. This underscores the critical importance of maintaining anhydrous conditions.

Factors Influencing Stability

-

Water Content: This is the most critical factor. The rate of hydrolysis is directly proportional to the concentration of water in the solvent.

-

Temperature: Higher temperatures generally increase the rate of hydrolysis and condensation reactions. Storing FDDTS solutions at low temperatures (e.g., in a refrigerator or freezer) can significantly extend their shelf life.

-

Solvent Polarity: While FDDTS is soluble in some polar aprotic solvents, these solvents may have a higher propensity to dissolve atmospheric moisture.

-

Presence of Catalysts: Acids and bases can catalyze the hydrolysis of chlorosilanes.

Experimental Protocol for Monitoring FDDTS Stability by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the stability of FDDTS in solution by observing the disappearance of the parent compound and the appearance of hydrolysis and condensation products.

Objective: To quantitatively assess the stability of an FDDTS solution over time under specific storage conditions.

Materials:

-

FDDTS solution in an anhydrous deuterated solvent (e.g., Toluene-d₈).

-

NMR tubes with J. Young valves or other airtight seals.

-

Internal standard (e.g., hexamethyldisiloxane, which is inert and has a singlet peak far from FDDTS signals).

-

NMR spectrometer.

Methodology:

-

Sample Preparation: In an inert atmosphere, prepare a solution of FDDTS in the deuterated solvent of a known concentration. Add a known amount of the internal standard. Transfer the solution to an NMR tube and seal it.

-

Initial Spectrum Acquisition (t=0): Acquire a ¹H NMR spectrum of the freshly prepared solution. Integrate the characteristic peaks of FDDTS (e.g., the -CH₂-Si- protons) and the internal standard. The ratio of these integrals at t=0 serves as the baseline.

-

Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, 4 °C).

-

Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour, day, or week, depending on the expected stability).

-

Data Analysis: For each time point, calculate the ratio of the integral of the FDDTS peak to the integral of the internal standard peak. A decrease in this ratio over time indicates the degradation of FDDTS. The percentage of remaining FDDTS can be calculated as:

% Remaining FDDTS = [(Integral Ratio at time t) / (Integral Ratio at t=0)] x 100%

-

Observation of Byproducts: Monitor the appearance of new peaks in the spectrum, which may correspond to the formation of silanols (Si-OH) and siloxanes (Si-O-Si).

Caption: Workflow for ¹H NMR Stability Monitoring of FDDTS.

Part 3: Safe Handling and Disposal

Given its reactivity and corrosive byproducts, strict safety protocols must be followed when handling FDDTS and its solutions.

-

Handling: Always handle FDDTS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Storage: Store FDDTS in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as acids, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.

-

Disposal: FDDTS waste and its solutions should be treated as hazardous waste. Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do not use water to clean up spills, as this will generate corrosive HCl gas. The neutralized waste should be collected in a sealed container for disposal by a licensed hazardous waste disposal company. For larger quantities, consult your institution's environmental health and safety guidelines.

Conclusion

The successful utilization of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane in advanced material applications is intrinsically linked to a thorough understanding of its solubility and stability in organic solvents. While FDDTS is miscible with several aprotic solvents, its high reactivity towards moisture necessitates stringent anhydrous conditions throughout its handling, storage, and application. The primary degradation pathway via hydrolysis and subsequent condensation can be effectively monitored using spectroscopic techniques such as NMR. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliable and reproducible preparation of high-quality FDDTS solutions, thereby enabling the fabrication of robust and functional self-assembled monolayers for a wide array of technological advancements.

References

An In-Depth Technical Guide to the Formation of Self-Assembled Monolayers of Perfluorododecyltrichlorosilane (PFDTS)

This guide provides a comprehensive technical overview of the principles, protocols, and characterization of self-assembled monolayers (SAMs) derived from 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (PFDTS). It is intended for researchers, scientists, and drug development professionals who are looking to create robust, low-energy surfaces for a variety of applications.

Introduction to Perfluorododecyltrichlorosilane (PFDTS)

Perfluorododecyltrichlorosilane, with the chemical formula CF₃(CF₂)₉CH₂CH₂SiCl₃, is a fluorinated organosilane compound used to form self-assembled monolayers on various substrates.[1] These monolayers are highly ordered, covalently bonded films with a thickness of a single molecule. The unique structure of PFDTS, consisting of a reactive trichlorosilyl headgroup and a long, perfluorinated tail, imparts exceptional properties to the modified surfaces.

The primary appeal of PFDTS lies in its ability to dramatically lower surface energy, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[2] This makes PFDTS an ideal candidate for applications requiring anti-sticking, anti-fouling, and low-friction surfaces. While much of the literature focuses on its shorter-chain analogue, Perfluorodecyltrichlorosilane (FDTS), the principles of SAM formation and the resulting surface properties are largely translatable to PFDTS, with the longer fluorinated chain of the latter potentially offering even lower surface energies.

Table 1: Physical and Chemical Properties of PFDTS

| Property | Value | Reference |

| Chemical Formula | CF₃(CF₂)₉CH₂CH₂SiCl₃ | [3] |

| Molecular Weight | 681.57 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 50-55 °C | [4] |

| Key Feature | Forms a hydrophobic coating with high wetting properties and contact angle. | [2] |

The Mechanism of PFDTS SAM Formation

The formation of a dense, well-ordered PFDTS monolayer is a multi-step process that relies on the controlled hydrolysis and condensation of the trichlorosilyl headgroup. This process is highly sensitive to environmental conditions, particularly the presence of water.

The generally accepted mechanism involves the following key stages:

-

Hydrolysis: The trichlorosilyl headgroup of the PFDTS molecule rapidly reacts with trace amounts of water present in the solvent or on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate (CF₃(CF₂)₉CH₂CH₂Si(OH)₃).[5]

-

Surface Adsorption and Condensation: The newly formed silanetriol molecules adsorb onto the hydroxylated substrate surface (e.g., silicon oxide, glass, or other metal oxides). A condensation reaction then occurs between the silanol groups of the PFDTS and the hydroxyl groups on the substrate, forming strong, covalent siloxane (Si-O-Si) bonds.[6]

-

Lateral Cross-linking: In addition to bonding with the substrate, the silanol groups of adjacent PFDTS molecules can undergo condensation with each other. This lateral cross-linking creates a stable, two-dimensional network that enhances the mechanical and chemical robustness of the monolayer.[7]

-

Self-Assembly: Van der Waals interactions between the long perfluorinated alkyl chains drive the molecules to pack into a dense, ordered arrangement, with the chains oriented nearly perpendicular to the substrate surface. This ordered structure is crucial for achieving the desired low surface energy.

The critical role of water in this process cannot be overstated. Insufficient water will lead to incomplete hydrolysis and a poorly formed monolayer. Conversely, an excess of water can cause premature polymerization of PFDTS in solution, leading to the deposition of aggregates and a disordered, multi-layered film.[8]

Caption: Mechanism of PFDTS SAM formation.

Experimental Protocols for PFDTS SAM Deposition

PFDTS SAMs can be deposited from either the liquid or vapor phase. The choice of method depends on the substrate, the desired level of control, and the available equipment.

Liquid-Phase Deposition

This is the more common method, involving the immersion of the substrate in a dilute solution of PFDTS in an anhydrous organic solvent.

Step-by-Step Methodology:

-

Substrate Preparation (Critical Step):

-

Clean the substrate thoroughly to remove organic and particulate contamination. A common procedure for silicon-based substrates involves sonication in a series of solvents (e.g., acetone, isopropanol), followed by drying with a stream of dry nitrogen.

-

Generate a fresh, dense layer of hydroxyl (-OH) groups on the surface. This is typically achieved by exposing the substrate to an oxygen plasma or by immersion in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

-

Rinse the substrate extensively with deionized water and dry thoroughly with nitrogen. The substrate should be used immediately after hydroxylation.

-

-

Solution Preparation:

-

In a clean, dry glass container, prepare a dilute solution of PFDTS (typically 1-5 mM) in an anhydrous, non-polar solvent such as hexane, toluene, or isooctane. The use of an anhydrous solvent is crucial to prevent premature polymerization of the PFDTS.

-

-

SAM Deposition:

-

Immerse the cleaned and hydroxylated substrate into the PFDTS solution.

-

Carry out the deposition in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to atmospheric moisture. If a glovebox is not available, ensure the container is well-sealed.

-

Allow the self-assembly process to proceed for a sufficient duration, typically ranging from 30 minutes to several hours. The optimal time may need to be determined empirically.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the substrate from the deposition solution and rinse thoroughly with fresh solvent to remove any physisorbed (non-covalently bonded) molecules.

-

Dry the substrate with a stream of dry nitrogen.

-

Cure the coated substrate in an oven, typically at 110-120°C for 30-60 minutes, to promote further cross-linking and create a more stable monolayer.[9]

-

Vapor-Phase Deposition

Vapor-phase deposition can produce highly uniform monolayers and is often used for coating complex geometries.

Step-by-Step Methodology:

-

Substrate Preparation: Prepare the substrate as described for liquid-phase deposition.

-

Deposition Setup: Place the substrate in a vacuum chamber. In a separate container within the chamber, place a small amount of PFDTS.

-

Deposition Process:

-

Evacuate the chamber to a low base pressure.

-

Heat the PFDTS source to increase its vapor pressure, allowing the molecules to sublime and fill the chamber.

-

Introduce a controlled amount of water vapor into the chamber to facilitate the hydrolysis reaction on the substrate surface.[5]

-

Allow the deposition to proceed for a set time.

-

-

Post-Deposition Treatment: After deposition, vent the chamber and remove the coated substrate. A post-deposition annealing step may be beneficial.

Caption: General experimental workflow for PFDTS SAM deposition.

Characterization of PFDTS Self-Assembled Monolayers

A combination of surface-sensitive analytical techniques is used to verify the formation and quality of PFDTS SAMs.

Contact Angle Goniometry

This is a simple yet powerful technique for assessing the hydrophobicity and surface energy of the coated substrate. A high-quality PFDTS monolayer will exhibit a high static water contact angle, typically greater than 110°.[10] The advancing and receding contact angles can also be measured to assess the homogeneity of the monolayer; a small hysteresis (the difference between the advancing and receding angles) is indicative of a smooth, uniform surface.[11]

Table 2: Typical Contact Angles for Perfluoroalkylsilane SAMs

| Probe Liquid | Typical Static Contact Angle |

| Deionized Water | > 110° |

| Hexadecane | ~70-80° |

Note: These are representative values; actual measurements may vary depending on substrate and monolayer quality.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical bonding states at the surface, providing definitive evidence of the PFDTS monolayer's presence and integrity.[12]

-

Survey Scans: Will show the presence of fluorine (F), carbon (C), silicon (Si), and oxygen (O). The high intensity of the F 1s peak is a key indicator of a successful coating.

-

High-Resolution Scans:

-

C 1s: The C 1s spectrum can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H bonds in the ethyl spacer (~285 eV), -CF₂- groups in the fluorinated chain (~291.5 eV), and the terminal -CF₃ group (~294 eV).[9]

-

F 1s: A single, strong peak at approximately 689 eV is characteristic of C-F bonds.[13]

-

Si 2p: The Si 2p spectrum will show contributions from the underlying substrate (e.g., Si-O from SiO₂) and the Si-O-Si bonds of the monolayer itself.

-

Table 3: Representative XPS Binding Energies for Perfluoroalkylsilane SAMs

| Element (Peak) | Binding Energy (eV) | Corresponding Functional Group |

| C 1s | ~285.0 | -C-C, -C-H |

| ~291.5 | -CF₂- | |

| ~294.0 | -CF₃ | |

| F 1s | ~689.0 | C-F |

| Si 2p | ~103.5 | Si-O (Substrate and SAM) |

| O 1s | ~532.5 | Si-O (Substrate and SAM) |

Data synthesized from typical results for similar fluorosilanes.[9][13]

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale.[12] It is used to assess the smoothness and uniformity of the PFDTS monolayer. A well-formed SAM should result in a very smooth surface with a low root-mean-square (RMS) roughness. AFM can also be used to visualize defects, such as pinholes or aggregates, which can form due to improper deposition conditions.

Critical Factors Influencing SAM Quality

The successful formation of a high-quality PFDTS monolayer depends on the careful control of several experimental parameters:

-

Substrate Cleanliness and Hydroxylation: An atomically clean and densely hydroxylated surface is paramount for achieving a covalently bonded, well-ordered monolayer.

-

Water Concentration: As discussed, the presence of a thin layer of water on the substrate is necessary for hydrolysis, but excess water in the deposition solution leads to undesirable polymerization.[8]

-

Solvent Choice: The solvent must be anhydrous and should not react with the PFDTS. Non-polar solvents are generally preferred.

-

Temperature: Temperature can influence the kinetics of the reaction and the ordering of the monolayer. Some studies suggest that deposition at slightly elevated temperatures can improve monolayer quality.[8]

-

PFDTS Concentration and Deposition Time: These parameters are interdependent. Higher concentrations may lead to faster monolayer formation but also increase the risk of multilayer or aggregate formation.

Applications in Research and Drug Development

The unique surface properties imparted by PFDTS SAMs make them valuable in a range of high-technology applications, including:

-

Microelectromechanical Systems (MEMS): PFDTS coatings are used as anti-stiction layers to prevent the adhesion of moving micro-parts, improving the reliability and performance of these devices.[14]

-

Nanoimprint Lithography (NIL): As a release layer on NIL molds, PFDTS facilitates the clean separation of the mold from the imprinted polymer, reducing defects and extending mold lifetime.[6]

-